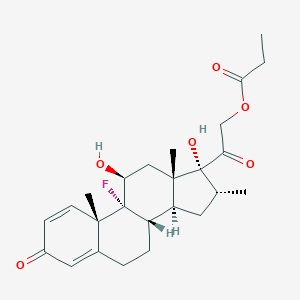

Dexamethasone 21-Propionate

Übersicht

Beschreibung

Dexamethasone 21-Propionate is a synthetic corticosteroid derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in medical applications to treat various inflammatory and autoimmune conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone 21-Propionate involves the esterification of dexamethasone with propionic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Dexamethasone 21-Propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: The propionate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deoxygenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Dexamethasone 21-Propionate is primarily utilized in clinical settings for treating inflammatory and autoimmune conditions. Its applications include:

- Anti-inflammatory Therapy : It is commonly prescribed for conditions such as rheumatoid arthritis, bronchial asthma, and allergic reactions due to its ability to suppress immune responses and inflammation .

- Cancer Treatment : The compound is used in oncology, particularly in hematological malignancies like multiple myeloma, where it can be administered as a standalone treatment or in combination with other chemotherapeutic agents to alleviate side effects of chemotherapy .

- Endocrine Disorders : In cases of adrenal insufficiency or Cushing's syndrome, this compound serves as a replacement therapy to manage hormonal imbalances .

- COVID-19 Treatment : During the COVID-19 pandemic, Dexamethasone has been employed to reduce mortality rates among hospitalized patients by mitigating severe inflammatory responses associated with the disease .

Pharmacological Research

In pharmacological research, this compound serves as a reference compound for studying corticosteroid behavior and mechanisms of action:

- Cell Culture Studies : Researchers utilize this compound to investigate its effects on cell proliferation and apoptosis, providing insights into its cellular mechanisms.

- Mechanistic Studies : The compound binds to glucocorticoid receptors, influencing gene transcription and various biochemical pathways involved in metabolism and immune response regulation .

Industrial Applications

In the pharmaceutical industry, this compound is integral to the development of formulations for topical applications:

- Topical Preparations : It is incorporated into creams and ointments designed for treating dermatological conditions due to its localized anti-inflammatory effects.

- Quality Control : The compound is utilized as a standard reference material in the quality assurance processes during the production of corticosteroid medications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Mechanism of Action |

|---|---|---|

| Medical | Rheumatoid arthritis, asthma, cancer therapy | Immunosuppression, anti-inflammatory effects |

| Pharmacological Research | Cell proliferation studies, gene expression analysis | Glucocorticoid receptor binding |

| Industrial | Topical formulations, quality control | Standard reference for corticosteroid manufacturing |

Case Studies

- COVID-19 Clinical Trials :

- Oncology Applications :

- Management of Autoimmune Disorders :

Wirkmechanismus

The mechanism of action of Dexamethasone 21-Propionate involves binding to the glucocorticoid receptor in cells. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. The compound inhibits the production of cytokines, chemokines, and other inflammatory mediators, thereby reducing inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Hydrocortisone: A natural corticosteroid with similar anti-inflammatory properties but lower potency.

Prednisolone: Another synthetic corticosteroid with comparable uses but different pharmacokinetic properties.

Betamethasone: A synthetic corticosteroid with higher potency and similar applications.

Uniqueness: Dexamethasone 21-Propionate is unique due to its high potency and specific esterification, which enhances its stability and bioavailability. This makes it particularly effective in treating severe inflammatory conditions with fewer side effects compared to other corticosteroids.

Biologische Aktivität

Dexamethasone 21-Propionate (DEX-P) is a synthetic glucocorticoid that exhibits potent anti-inflammatory and immunosuppressive properties. Understanding its biological activity is essential for its application in clinical settings, particularly in managing inflammatory and autoimmune conditions. This article explores the mechanisms of action, pharmacodynamics, case studies, and relevant research findings on DEX-P.

Genomic Mechanisms

DEX-P functions primarily through genomic pathways by binding to the glucocorticoid receptor (GR). This receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription. The resulting increase in mRNA synthesis leads to the production of proteins that modulate inflammation. For instance, DEX-P promotes the synthesis of lipocortin, which inhibits phospholipase A2, thereby reducing the formation of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Non-Genomic Mechanisms

In addition to genomic actions, DEX-P exhibits rapid non-genomic effects. These include stabilization of cell membranes, inhibition of leukocyte migration, and modulation of cytokine production. DEX-P can inhibit nuclear factor kappa B (NF-κB), leading to decreased synthesis of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) . This dual mechanism allows DEX-P to exert both immediate and prolonged anti-inflammatory effects.

Pharmacodynamics

DEX-P is characterized by its high potency compared to other glucocorticoids. It is approximately 25 times more potent than hydrocortisone and has a longer duration of action, often exceeding 36 hours . Its pharmacokinetics indicate good oral bioavailability with rapid absorption; however, its penetration across the blood-brain barrier is limited under normal conditions but can increase at higher doses .

Table 1: Summary of Key Research Findings on DEX-P

Case Studies

- Postoperative Pain Management : In a meta-analysis involving multiple studies, patients receiving perineural DEX-P demonstrated a significant reduction in postoperative pain intensity at 12 and 24 hours compared to placebo groups. The duration of sensory block was also extended by an average of 6.7 hours .

- Asthma Treatment : A study indicated that DEX-P could enhance cell proliferation in airway fibroblasts from asthmatic patients, suggesting a potential role in airway remodeling processes associated with asthma .

- Adverse Effects : While generally well-tolerated, some studies reported adverse events associated with high doses of DEX-P, including increased risk of infections and complications related to immune suppression .

Eigenschaften

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALINSFFSOAHJII-OCUNRLNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471576 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3793-10-0 | |

| Record name | Dexamethasone 21-Propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.